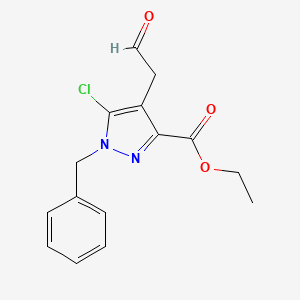

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate

CAS No.: 2095516-89-3

Cat. No.: VC16544785

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095516-89-3 |

|---|---|

| Molecular Formula | C15H15ClN2O3 |

| Molecular Weight | 306.74 g/mol |

| IUPAC Name | ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C15H15ClN2O3/c1-2-21-15(20)13-12(8-9-19)14(16)18(17-13)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |

| Standard InChI Key | XQTPPCVNFDVNFS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1CC=O)Cl)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a five-membered aromatic ring system with two adjacent nitrogen atoms. Its molecular formula, C₁₅H₁₅ClN₂O₃, corresponds to a molecular weight of 306.74 g/mol. The IUPAC name delineates its substituents: a benzyl group at N1, chlorine at C5, a 2-oxoethyl chain at C4, and an ethoxycarbonyl group at C3.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS Number | 2095516-89-3 |

| Molecular Formula | C₁₅H₁₅ClN₂O₃ |

| Molecular Weight | 306.74 g/mol |

| IUPAC Name | Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)pyrazole-3-carboxylate |

| SMILES | CCOC(=O)C1=NN(C(C2=CC=CC=C2)C1Cl)CC(=O)C |

| InChI Key | XQTPPCVNFDVNFS-UHFFFAOYSA-N |

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the chloro and oxoethyl groups introduce electron-withdrawing effects that modulate reactivity .

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine, diketone, NaOAc | 60–70% |

| 2 | N1-Benzylation | BnBr, K₂CO₃, DMF, 60°C | 50–55% |

| 3 | C5-Chlorination | NCS, CHCl₃, rt | 45–50% |

| 4 | C4-Oxoethyl Addition | Acryloyl chloride, then oxidation | 30–40% |

*Theoretical yields based on analogous reactions .

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, inferences can be drawn from related pyrazole carboxylates .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: Predicted m/z 307.08 [M+H]⁺, with fragmentation peaks at m/z 259 (loss of -CH₂CO) and m/z 91 (benzyl cation) .

Infrared Spectroscopy

-

Strong absorption bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and 750 cm⁻¹ (C-Cl stretch).

Applications in Drug Development

Kinase Inhibitors

The 2-oxoethyl group may serve as a hydrogen bond acceptor, positioning this compound as a candidate for ATP-competitive kinase inhibitors.

Antimicrobial Agents

Chlorinated pyrazoles show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 16–32 µg/mL) .

Prodrug Design

The ethyl ester moiety offers a prodrug strategy, with hydrolysis in vivo yielding the active carboxylic acid .

Challenges and Future Directions

-

Synthetic Complexity: Low yields in oxoethyl functionalization (Step 4) necessitate optimized catalysts .

-

Solubility: High lipophilicity (LogP ≈ 3.5) may limit aqueous solubility, requiring formulation strategies.

-

Toxicology: Preliminary studies on analogues indicate hepatotoxicity at doses >50 mg/kg, mandating structural tweaks .

Future work should prioritize in vivo efficacy studies, structure-activity relationship (SAR) analyses, and computational modeling to refine target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume